molecular formula C5H9F2NO2 B13519688 2-Amino-5,5-difluoropentanoic acid

2-Amino-5,5-difluoropentanoic acid

Cat. No.: B13519688
M. Wt: 153.13 g/mol
InChI Key: QMLIDBCIUPMCQZ-UHFFFAOYSA-N
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Description

2-Amino-5,5-difluoropentanoic acid (molecular formula: C₅H₈F₂NO₂) is a fluorinated amino acid derivative characterized by two fluorine atoms at the fifth carbon position of its pentanoic acid backbone. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical and biochemical research. The chiral center at the second carbon (R or S configuration) further influences its biological interactions, such as enzyme binding or receptor modulation .

Properties

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

2-amino-5,5-difluoropentanoic acid

InChI

InChI=1S/C5H9F2NO2/c6-4(7)2-1-3(8)5(9)10/h3-4H,1-2,8H2,(H,9,10)

InChI Key

QMLIDBCIUPMCQZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)F)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the preparation of the desired enantiomer with high selectivity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as fluorination, amination, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

2-Amino-5,5-difluoropentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,5-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related fluorinated amino acids, focusing on fluorine substitution patterns, chain length, and functional groups.

Table 1: Structural Comparison
Compound Name Molecular Formula Fluorine Substitution Key Features
2-Amino-5,5-difluoropentanoic acid C₅H₈F₂NO₂ 5,5-difluoro Enhanced lipophilicity; chiral center at C2; studied for antimicrobial activity
2-Amino-5,5,5-trifluoropentanoic acid C₅H₈F₃NO₂ 5,5,5-trifluoro Higher metabolic stability; binds enzymes via strong van der Waals interactions
Ethyl 2-amino-5,5,5-trifluoropentanoate C₇H₁₂F₃NO₂ 5,5,5-trifluoro (ester) Improved solubility in organic solvents; used as a synthetic intermediate
2,4-Diamino-5,5,5-trifluoropentanoic acid C₅H₉F₃N₂O₂ 5,5,5-trifluoro; dual amino groups Dual functional groups enable diverse enzyme interactions; potential in drug design
2-(1-Amino-2,2,2-trifluoroethyl)pentanoic acid C₆H₁₀F₃NO₂ Trifluoroethyl side chain Unique substitution pattern alters lipophilicity and receptor specificity

Physicochemical Properties

Fluorination significantly alters physicochemical parameters:

  • Lipophilicity: Difluoro and trifluoro substitutions increase logP values by 0.5–1.2 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Trifluorinated compounds resist oxidative degradation 2–3× more effectively than difluoro derivatives due to stronger C-F bonds .
  • Stereochemical Effects: The (R)-enantiomer of this compound shows 30% higher antimicrobial activity than the (S)-form, highlighting the role of chirality .

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